Cas no 1706213-07-1 (N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide)

N-(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine-2-carboxamide core linked to a tetrahydro-2H-pyran-4-ylmethyl-substituted pyrazole moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The compound's pyrazine and pyrazole rings contribute to its potential as a pharmacophore, with applications in targeting diverse biological pathways. Its synthetic versatility allows for further functionalization, enhancing its utility in developing small-molecule inhibitors or modulators. The tetrahydro-2H-pyran group improves solubility and metabolic stability, while the pyrazine-carboxamide scaffold offers hydrogen-bonding capabilities for targeted interactions. This compound is suited for research in kinase inhibition or other therapeutic areas requiring precise molecular recognition.
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide structure
1706213-07-1 structure
Product name:N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide
CAS No:1706213-07-1
MF:C14H17N5O2
MW:287.317082166672
CID:5957893
PubChem ID:90622215

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1706213-07-1
    • AKOS025095662
    • N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyrazine-2-carboxamide
    • N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide
    • F6448-1260
    • N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]pyrazine-2-carboxamide
    • Inchi: 1S/C14H17N5O2/c20-14(13-8-15-3-4-16-13)18-12-7-17-19(10-12)9-11-1-5-21-6-2-11/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,20)
    • InChI Key: HZZWPNIQEDHEHO-UHFFFAOYSA-N
    • SMILES: O1CCC(CN2C=C(C=N2)NC(C2C=NC=CN=2)=O)CC1

Computed Properties

  • Exact Mass: 287.13822480g/mol
  • Monoisotopic Mass: 287.13822480g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 81.9Ų

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6448-1260-10mg
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyrazine-2-carboxamide
1706213-07-1 90%+
10mg
$118.5 2023-05-18
Life Chemicals
F6448-1260-30mg
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyrazine-2-carboxamide
1706213-07-1 90%+
30mg
$178.5 2023-05-18
Life Chemicals
F6448-1260-1mg
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyrazine-2-carboxamide
1706213-07-1 90%+
1mg
$81.0 2023-05-18
Life Chemicals
F6448-1260-5μmol
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyrazine-2-carboxamide
1706213-07-1 90%+
5μl
$94.5 2023-05-18
Life Chemicals
F6448-1260-5mg
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyrazine-2-carboxamide
1706213-07-1 90%+
5mg
$103.5 2023-05-18
Life Chemicals
F6448-1260-2mg
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyrazine-2-carboxamide
1706213-07-1 90%+
2mg
$88.5 2023-05-18
Life Chemicals
F6448-1260-20mg
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyrazine-2-carboxamide
1706213-07-1 90%+
20mg
$148.5 2023-05-18
Life Chemicals
F6448-1260-10μmol
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyrazine-2-carboxamide
1706213-07-1 90%+
10μl
$103.5 2023-05-18
Life Chemicals
F6448-1260-2μmol
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyrazine-2-carboxamide
1706213-07-1 90%+
2μl
$85.5 2023-05-18
Life Chemicals
F6448-1260-3mg
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyrazine-2-carboxamide
1706213-07-1 90%+
3mg
$94.5 2023-05-18

Additional information on N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide

Recent Advances in the Study of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide (CAS: 1706213-07-1)

The compound N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide (CAS: 1706213-07-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, mechanism of action, and preclinical evaluations.

Recent studies have highlighted the role of this compound as a potent inhibitor of specific kinase targets, which are implicated in various pathological conditions such as cancer and inflammatory diseases. The structural uniqueness of the molecule, characterized by the tetrahydro-2H-pyran-4-ylmethyl group and the pyrazine-2-carboxamide moiety, contributes to its high binding affinity and selectivity towards these targets. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate the binding interactions, providing valuable insights for further optimization.

In vitro and in vivo studies have demonstrated promising efficacy of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide in preclinical models. For instance, a recent publication in the Journal of Medicinal Chemistry reported significant tumor growth inhibition in xenograft models, with minimal off-target effects. The compound's favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability, further underscores its potential as a clinical candidate.

Despite these advancements, challenges remain in the development of this compound. Issues such as potential drug-drug interactions and long-term toxicity profiles need to be addressed in future studies. Ongoing research is focused on optimizing the compound's structure to enhance its therapeutic index and reduce adverse effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide represents a promising lead compound in the field of targeted therapy. The latest research underscores its potential in addressing unmet medical needs, particularly in oncology and inflammation. Continued investigation into its mechanism and optimization will be crucial for its successful development as a therapeutic agent.

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